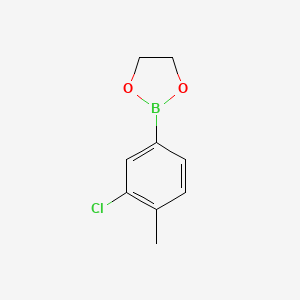
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with a chlorine and a methyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Métodos De Preparación
The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is usually catalyzed by an acid or a base to facilitate the formation of the boronic ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. Major products formed from these reactions include substituted phenylboronic acids, boranes, and biaryl compounds.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.
Biology: Boronic esters are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an aryl or vinyl halide. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds.
Comparación Con Compuestos Similares
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity and stability.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a chlorine and methyl group, leading to different electronic properties and reactivity.
2-(4-Bromophenyl)-1,3,2-dioxaborolane: Contains a bromine atom instead of a chlorine, which affects its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
918820-93-6 |
|---|---|
Fórmula molecular |
C9H10BClO2 |
Peso molecular |
196.44 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H10BClO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3 |
Clave InChI |
ZRFWERVVCSMFAR-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC(=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


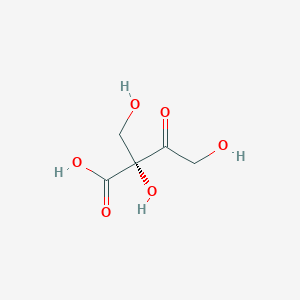
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)


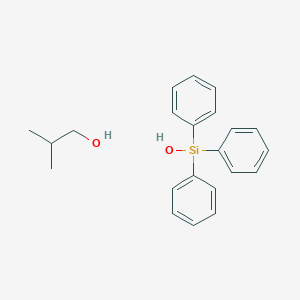
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
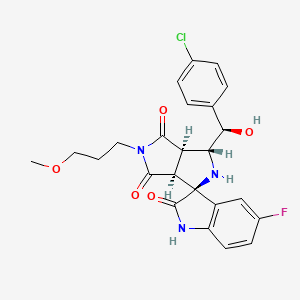
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
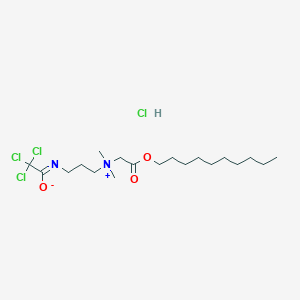
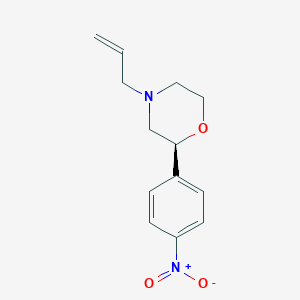
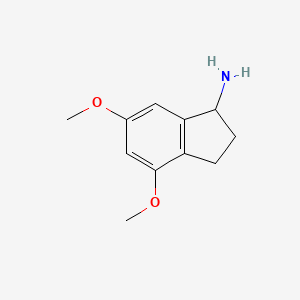
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
